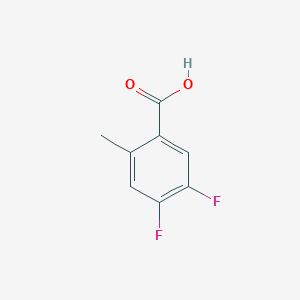

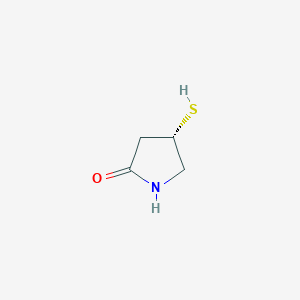

7-methyl-4-Benzofuranamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FLI 06 ist eine neuartige niedermolekulare chemische Verbindung, die für ihre Fähigkeit bekannt ist, den Notch-Signalweg zu hemmen. Dieser Weg spielt eine entscheidende Rolle bei Zellschicksalsentscheidungen, und seine abnorme Aktivität kann zu Krebs und anderen Entwicklungsstörungen führen . FLI 06 stört den Golgi-Apparat und hemmt die Sekretion von Vor-Transportproteinen im endoplasmatischen Retikulum während des Übergangs von der tubulären zur blattförmigen Morphologie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

FLI 06 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Dihydropyridin-Derivate beinhalten. Die Verbindung wird typischerweise als lyophilisiertes Pulver geliefert und kann zur Verwendung in verschiedenen Experimenten in Dimethylsulfoxid (DMSO) rekonstituiert werden . Die Summenformel von FLI 06 ist C25H30N2O5, und es hat ein Molekulargewicht von 438,5 g/mol .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für FLI 06 nicht umfassend dokumentiert sind, wird die Verbindung von verschiedenen Chemieunternehmen für Forschungszwecke hergestellt und geliefert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FLI 06 is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The compound is typically supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments . The molecular formula of FLI 06 is C25H30N2O5, and it has a molecular weight of 438.5 g/mol .

Industrial Production Methods

While specific industrial production methods for FLI 06 are not widely documented, the compound is produced and supplied by various chemical companies for research purposes.

Analyse Chemischer Reaktionen

Reaktionstypen

FLI 06 durchläuft hauptsächlich Reaktionen, die die Hemmung des Notch-Signalwegs beinhalten. Es wirkt in einem frühen Stadium des sekretorischen Weges, stört den Golgi-Apparat und hemmt die allgemeine Sekretion vor dem Austritt aus dem endoplasmatischen Retikulum . Diese Hemmung geht mit einem tubulären zu blattförmigen morphologischen Übergang des endoplasmatischen Retikulums einher .

Häufige Reagenzien und Bedingungen

FLI 06 ist in DMSO bei 50 mg/mL oder Ethanol bei 10 mg/mL löslich . Es wird typischerweise in Konzentrationen von 0,1 μM bis 200 μM verwendet, abhängig von der gewünschten Wirkung . Die Verbindung ist stabil, wenn sie lyophilisiert bei -20ºC gelagert wird, und sollte innerhalb einer Woche nach der Rekonstitution verwendet werden, um einen Verlust der Wirksamkeit zu verhindern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Reaktionen mit FLI 06 gebildet werden, beziehen sich auf die Hemmung des Notch-Rezeptors und der Notch-Zielgene. Diese Hemmung führt zu einer verringerten Zellproliferation, einer blockierten Zellzyklusarretierung und einer induzierten Apoptose in verschiedenen Krebszelllinien .

Wissenschaftliche Forschungsanwendungen

FLI 06 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Krebsforschung: FLI 06 hat gezeigt, dass es das Tumorwachstum hemmt und die Apoptose von Zellen in verschiedenen Krebszelllinien, einschließlich Zungenkrebs und Lungenadenokarzinom, erhöht.

Entwicklungsbiologie: FLI 06 wird verwendet, um die Rolle des Notch-Signalwegs bei Zellschicksalsentscheidungen und Entwicklungsstörungen zu untersuchen.

Wirkmechanismus

FLI 06 entfaltet seine Wirkung durch Hemmung des Notch-Signalwegs. Es wirkt in einem frühen Stadium des sekretorischen Weges, stört den Golgi-Apparat und hemmt die allgemeine Sekretion vor dem Austritt aus dem endoplasmatischen Retikulum . Diese Hemmung führt zur Unterdrückung der mRNA- und Proteinexpression des Notch-Rezeptors und der Notch-Zielgene . Die Verbindung induziert auch Apoptose und verringert die Zellproliferation, indem sie die Zellzyklusarretierung blockiert .

Wissenschaftliche Forschungsanwendungen

FLI 06 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: FLI 06 has been shown to inhibit tumor growth and increase cell apoptosis in various cancer cell lines, including tongue cancer and lung adenocarcinoma.

Developmental Biology: FLI 06 is used to investigate the role of the Notch signaling pathway in cell-fate decisions and developmental disorders.

Wirkmechanismus

FLI 06 exerts its effects by inhibiting the Notch signaling pathway. It acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum . This inhibition leads to the suppression of both the mRNA and protein expression of Notch receptor and Notch targeted genes . The compound also induces apoptosis and decreases cell proliferation by blocking cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

FLI 06 ist einzigartig in seiner Fähigkeit, den Notch-Signalweg in einem frühen Stadium des sekretorischen Weges zu hemmen. Einige ähnliche Verbindungen umfassen:

RO4929097: Ein γ-Sekretase-Inhibitor, der die zelluläre Verarbeitung von Amyloid-beta-40 und Notch hemmt.

Diese Verbindungen weisen einige Gemeinsamkeiten mit FLI 06 in Bezug auf ihre Fähigkeit auf, den Notch-Signalweg zu hemmen, aber FLI 06 unterscheidet sich in seiner frühen Hemmung und Störung des Golgi-Apparats .

Eigenschaften

IUPAC Name |

7-methyl-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)